Clofibrate

Overview

Description

Clofibrate is a lipid-lowering agent used to control high cholesterol and triacylglyceride levels in the blood. It belongs to the class of fibrates and works by increasing lipoprotein lipase activity, promoting the conversion of very low-density lipoprotein to low-density lipoprotein, and subsequently reducing the level of very low-density lipoprotein. It can also increase the level of high-density lipoprotein .

Mechanism of Action

Target of Action

Clofibrate is an agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α) . This receptor is found in muscle, liver, and other tissues . The activation of PPAR-α leads to changes in gene expression .

Mode of Action

This compound increases the activity of extrahepatic lipoprotein lipase (LL) . This results in increased lipoprotein triglyceride lipolysis . As a result, chylomicrons are degraded, very-low-density lipoproteins (VLDLs) are converted to low-density lipoproteins (LDLs), and LDLs are converted to high-density lipoproteins (HDL) .

Biochemical Pathways

The activation of PPAR-α by this compound leads to increased beta-oxidation, decreased triglyceride secretion, increased HDL, and increased lipoprotein lipase activity . This is accompanied by a slight increase in the secretion of lipids into the bile and ultimately the intestine .

Pharmacokinetics

This compound is generally well absorbed from the gastrointestinal tract . It displays a high degree of binding to albumin . It is metabolized by the hepatic cytochrome P450 (CYP) 3A4 . This compound is primarily excreted via the kidneys . The elimination half-life is highly variable, with an average of 18-22 hours . This half-life is prolonged in individuals with severe renal impairment .

Result of Action

The action of this compound leads to a decrease in serum cholesterol, particularly in those patients whose cholesterol elevation is due to the presence of intermediate-density lipoproteins (IDL) as a result of Type III hyperlipoproteinemia . It also leads to a decrease in triglycerides . It may produce a decrease in cholesterol linoleate but an increase in palmitoleate and oleate .

Action Environment

Environmental factors such as the presence of sodium fluoride can influence the action of this compound . In a study, it was found that this compound could mitigate fluoride-induced hypertension and nephrotoxicity . This suggests that the efficacy and stability of this compound can be influenced by environmental pollutants .

Biochemical Analysis

Biochemical Properties

Clofibrate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It increases the activity of extrahepatic lipoprotein lipase, thereby enhancing lipoprotein triglyceride lipolysis. This process involves the degradation of chylomicrons and the conversion of VLDLs to LDLs and LDLs to HDLs . Additionally, this compound influences the secretion of lipids into the bile and intestine, contributing to its lipid-lowering effects.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by activating peroxisome proliferator-activated receptor alpha (PPARα), which regulates gene expression of enzymes involved in fatty acid oxidation. This activation leads to increased lipoprotein lipase levels, enhancing the clearance of triglyceride-rich lipoproteins . This compound also impacts cell signaling pathways, gene expression, and cellular metabolism, promoting the conversion of VLDL to LDL and HDL .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with PPARα, which modulates the gene expression of enzymes related to fatty acid oxidation. This compound increases the activity of extrahepatic lipoprotein lipase, leading to enhanced lipoprotein triglyceride lipolysis. This process results in the degradation of chylomicrons, conversion of VLDLs to LDLs, and LDLs to HDLs . Additionally, this compound promotes the secretion of lipids into the bile and intestine, contributing to its lipid-lowering effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is hydrolyzed to clofibric acid and undergoes hepatic glucuronidation. Its elimination half-life is highly variable, averaging 18-22 hours, and is prolonged in cases of renal failure . Long-term studies have shown that this compound can induce changes in lipid metabolism, including increased monounsaturated fatty acid synthesis and alterations in cholesterol esters .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In pigs, this compound treatment resulted in heavier livers, higher peroxisome counts, and increased mRNA concentration of acyl-CoA oxidase . High doses of this compound can lead to adverse effects, such as hepatocarcinogenesis in rodents, likely due to oxidative stress and an impaired balance between apoptosis and cell proliferation .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with PPARα. It influences fatty acid combustion, phospholipid biosynthesis, and lipoprotein metabolism. This compound-induced changes in lipid metabolism include increased monounsaturated fatty acid synthesis and alterations in cholesterol esters in the liver, heart, brain, and white adipose tissue .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is hydrolyzed to clofibric acid and undergoes hepatic glucuronidation. This compound increases the activity of extrahepatic lipoprotein lipase, enhancing lipoprotein triglyceride lipolysis and promoting the conversion of VLDL to LDL and HDL . It is primarily excreted through the renal system, with 95-99% of the compound being eliminated via the kidneys .

Subcellular Localization

This compound affects subcellular localization by inducing the relocation of phosphatidylcholine transfer protein (PC-TP) to mitochondria in endothelial cells. This relocation occurs within 5 minutes of this compound stimulation and is dependent on protein kinase C activation . Additionally, this compound administration in rats leads to a significant increase in the CoA pool in the liver, primarily due to an increase in free CoA .

Preparation Methods

Synthetic Routes and Reaction Conditions

Clofibrate is synthesized through the esterification of clofibric acid with ethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, this compound is produced by reacting clofibric acid with ethanol in the presence of a strong acid catalyst. The reaction mixture is heated under reflux, and the resulting ester is purified through distillation and recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Clofibrate undergoes several types of chemical reactions, including:

Hydrolysis: this compound can be hydrolyzed to clofibric acid and ethanol in the presence of water and a strong acid or base.

Oxidation: this compound can undergo oxidation reactions to form various oxidation products.

Reduction: this compound can be reduced to form reduced derivatives.

Common Reagents and Conditions

Hydrolysis: Strong acids or bases, water, and heat.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Hydrolysis: Clofibric acid and ethanol.

Oxidation: Various oxidation products depending on the oxidizing agent used.

Reduction: Reduced derivatives of this compound

Scientific Research Applications

Clofibrate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

Biology: Studied for its effects on lipid metabolism and its role in regulating lipoprotein levels.

Medicine: Used to treat hypertriglyceridemia and high cholesterol levels.

Industry: Used in the production of lipid-lowering medications and as a reference compound in analytical chemistry

Comparison with Similar Compounds

Uniqueness

Clofibrate is unique in its specific molecular structure and its ability to increase lipoprotein lipase activity more effectively compared to some other fibrates. it has been discontinued in some regions due to adverse effects .

Properties

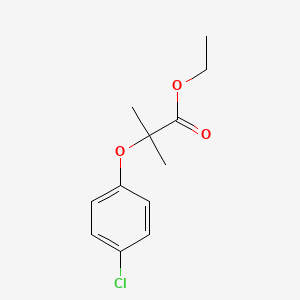

IUPAC Name |

ethyl 2-(4-chlorophenoxy)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO3/c1-4-15-11(14)12(2,3)16-10-7-5-9(13)6-8-10/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNHUKKLJHYUCFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020336 | |

| Record name | Clofibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Clofibrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014774 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

148-150 °C @ 20 MM HG | |

| Record name | Clofibrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00636 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CLOFIBRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3038 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble, INSOL IN WATER; SOL IN ALC, CHLOROFORM, MISCIBLE WITH ACETONE, ETHER, 2.90e-02 g/L | |

| Record name | Clofibrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00636 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CLOFIBRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3038 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Clofibrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014774 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.138-1.144 @ 20 °C | |

| Record name | CLOFIBRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3038 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Clofibrate increases the activity of extrahepatic lipoprotein lipase (LL), thereby increasing lipoprotein triglyceride lipolysis. Chylomicrons are degraded, VLDLs are converted to LDLs, and LDLs are converted to HDL. This is accompanied by a slight increase in secretion of lipids into the bile and ultimately the intestine. Clofibrate also inhibits the synthesis and increases the clearance of apolipoprotein B, a carrier molecule for VLDL. Also, as a fibrate, Clofibrate is an agonist of the PPAR-α receptor[4] in muscle, liver, and other tissues. This agonism ultimately leads to modification in gene expression resulting in increased beta-oxidation, decreased triglyceride secretion, increased HDL, increased lipoprotein lipase activity., Clofibrate decreases serum very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) concn in healthy individuals and abnormal lipoproteins in patients with type III hyperlipoproteinemia. Serum triglyceride concn are usually reduced more than cholesterol concn., The exact mechanism by which clofibrate lowers serum concn of triglycerides and cholesterol is unknown. Apparently, the drug has several antilipemic actions, including increasing triglyceride and VLDL clearance, inhibition of the biosynthesis of cholesterol before mevalonate formation, mobilization of cholesterol from tissues, increasing fecal excretion of neutral sterols, decreasing hepatic lipoprotein synthesis and/or secretion (particularly VLDL), decreasing free fatty acid release, and decreasing triglyceride synthesis., Clofibrate induces changes in blood coagulation which are independent of the lipid-lowering action of the drug. The drug decreases platelet adhesiveness. Plasma fibrinogen concn decrease during the first 6 wk to 4 mo of therapy after which the concn return toward normal. Plasma fibrinolysis is usually increased., Their primary effect is to increase the activity of lipoprotein lipase, which in turn promotes the catabolism of the triglyceride rich lipoproteins, VLDL and IDL. The drugs may also decrease the hepatic synthesis and secretion of VLDL. Fibric acids are believed to raise HDL cholesterol indirectly as a result of the decrease in the concentration of VLDL triglyceride. VLDL normally exchanges lipids with HDL, the triglycerides of VLDL moving to HDL and the cholesteryl esters of HDL moving to VLDL. When VLDL concentrations are reduced, this exchange is slowed. Cholesteryl esters remain in HDL and thus the concentration of HDL cholesterol increases. /Fibric Acids/ | |

| Record name | Clofibrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00636 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CLOFIBRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3038 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

OIL, COLORLESS TO PALE YELLOW LIQ | |

CAS No. |

637-07-0 | |

| Record name | Clofibrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=637-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clofibrate [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clofibrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00636 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | clofibrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758474 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | clofibrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Clofibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clofibrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOFIBRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HPN91K7FU3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CLOFIBRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3038 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Clofibrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014774 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

118-119, < 25 °C | |

| Record name | Clofibrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00636 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clofibrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014774 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-iodo-2-(3-nitrophenyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B1669124.png)

![2-Propylthiazolo[4,5-c]quinolin-4-amine](/img/structure/B1669137.png)

![(2-Methoxycarbonyl-3-tetradecoxyphenyl) [3-[(5-methyl-1,3-thiazol-3-ium-3-yl)methyl]phenyl] phosphate](/img/structure/B1669138.png)